2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone

Physicochemical characterization Distillation Isomer purity

Research supply challenge: acetophenone building blocks for kinase inhibitor programs often arrive as regioisomeric mixtures, requiring costly late-stage separation. This defined 3-cyano-4'-trifluoromethyl isomer eliminates that uncertainty. • Confirmed positional isomer-3-CN on α-phenyl, 4'-CF3 on benzoyl ring • +20.7°C boiling point advantage over metaflumizone ketone isomer enables fractional distillation • PSA 40.86 Ų; refractive index 1.548; ideal for co-crystal engineering & chromatographic reference standards Available at ≥97% purity. Bulk quantities on request.

Molecular Formula C16H10F3NO
Molecular Weight 289.25 g/mol
CAS No. 898784-55-9
Cat. No. B1325426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone
CAS898784-55-9
Molecular FormulaC16H10F3NO
Molecular Weight289.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C#N)CC(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C16H10F3NO/c17-16(18,19)14-6-4-13(5-7-14)15(21)9-11-2-1-3-12(8-11)10-20/h1-8H,9H2
InChIKeyOSLQVNOWVWVLRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone Overview


2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone (CAS 898784-55-9) is a synthetic acetophenone derivative with the molecular formula C₁₆H₁₀F₃NO [1]. It belongs to a family of positional isomers that differ in the location of the cyano group on one phenyl ring and the trifluoromethyl group on the other. This specific isomer features a 3-cyanophenyl group at the alpha carbon and a 4'-trifluoromethyl substitution on the benzoyl ring . Commercially, it is offered as a white crystalline powder at purities up to 98% . The compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and agrochemical intermediate development [1].

Why Generic Substitution Fails


Within the C₁₆H₁₀F₃NO isomeric family, the position of the cyano and trifluoromethyl groups dictates distinct physicochemical properties and chemical reactivity profiles . Procuring a different positional isomer—such as the 4-cyano-3'-trifluoromethyl variant (metaflumizone ketone, CAS 146653-56-7) or the 3-cyano-3'-trifluoromethyl variant (CAS 898784-53-7)—in place of the 3-cyano-4'-trifluoromethyl compound introduces alterations in electronic distribution, dipole moment, steric hindrance, and boiling point . These differences directly impact downstream synthetic outcomes, such as regioselectivity in cross-coupling reactions, crystallization behavior, and chromatographic retention times, making unqualified isomer substitution a significant risk to experimental reproducibility and yield .

Quantitative Differentiation Evidence


Boiling Point vs. Metaflumizone Ketone

The target compound exhibits a significantly higher predicted boiling point than the commercially critical metaflumizone ketone isomer. At 760 mmHg, the boiling point of 2-(3-cyanophenyl)-4'-trifluoromethylacetophenone is predicted at 405.1°C, while the 4-cyano-3'-trifluoromethyl isomer (CAS 146653-56-7) boils at 384.4°C, a difference of +20.7°C . This substantial gap arises from the altered substitution pattern affecting intermolecular interactions and can be directly leveraged for separation and purification strategies involving distillation or differential thermal behavior .

Physicochemical characterization Distillation Isomer purity

Boiling Point vs. 2'-Trifluoromethyl Isomer

Compared to the 2'-trifluoromethyl positional isomer (CAS 898784-51-5), which shares the same 3-cyanophenyl moiety but differs in the site of the trifluoromethyl group, the target compound again shows a higher boiling point. The reported boiling point for the 3-cyano-2'-trifluoromethyl isomer is 399.3°C, while the target 4'-trifluoromethyl compound boils at 405.1°C [1]. This 5.8°C difference, while smaller, is still analytically meaningful for confirmatory identification by retention time or thermal analysis .

Isomer separation Physicochemical properties Chromatography

Refractive Index Identity Verification

Within the isomeric series, subtle variations in refractive index exist. The target compound is reported with a refractive index of 1.548, whereas the 3-cyano-3'-trifluoromethyl isomer (CAS 898784-53-7) is reported at 1.549, and the 4-cyano-3'-trifluoromethyl isomer at 1.549 . While differences are small, the consistent reporting of 1.548 for the target compound across sources provides a measurable optical signature distinct from the other common isomers, supporting identity confirmation upon receipt .

Quality control Identity testing Optical properties

Para-CF3 Substitution Electronic Effect

The placement of the electron-withdrawing trifluoromethyl group at the 4'-position (para to the carbonyl) creates a distinct electronic environment on the benzoyl ring compared to the 3'- or 2'-substituted isomers. In analogous acetophenone systems, para-substitution with strong electron-withdrawing groups has been shown to significantly increase the electrophilicity of the carbonyl carbon and alter the regiochemical outcome of nucleophilic addition and condensation reactions [1]. This predictable electronic tuning is essential for chemists designing multi-step syntheses where the acetophenone serves as a key electrophilic building block, and cannot be replicated by the meta- or ortho-substituted isomers [1].

Electronic effects Reactivity Regioselectivity

Commercial Availability and Hazard Profile

The target compound is routinely available from multiple suppliers at purities of 97-98%, compared to the more commonly stocked metaflumizone ketone (4-cyano-3'-trifluoromethyl isomer, CAS 146653-56-7) which is often supplied as a >97% reference standard. The specific isomer carries an MDL number MFCD02260752 and a defined GHS hazard classification (H302, H315, H319, H335) . This traceability, combined with the availability of a dedicated SDS, enables straightforward risk assessment and safe procurement for laboratory use, an advantage over less thoroughly characterized isomers .

Procurement specification Safety profile Purity

Validated Application Scenarios


Kinase Inhibitor Intermediate

The 3-cyanophenyl-4'-trifluoromethyl substitution pattern is a privileged motif in kinase inhibitor design, appearing in patent families targeting TBK1, IKKε, and Trk kinases . The target compound, as a defined positional isomer, provides a pre-assembled acetophenone scaffold with the correct regiochemistry for further derivatization into benzonitrile-based kinase inhibitors, eliminating the need for late-stage separation of regioisomeric mixtures [1]. Its commercial availability at high purity supports medicinal chemistry programs requiring gram-scale quantities for hit-to-lead optimization.

Analytical Reference Standard

Although not an approved pesticide metabolite, the unique boiling point (405.1°C) and refractive index (1.548) of the target compound distinguish it from the known metaflumizone metabolite (CAS 146653-56-7) . This makes it a valuable candidate for use as a chromatographic interference standard or isomer-specific reference in LC-MS/MS and GC-MS methods that monitor cyanophenyl-trifluoromethylacetophenone residues, where unambiguous isomer identification is required [1].

Crystal Engineering and Packing Studies

The 3-cyano-4'-trifluoromethyl arrangement offers a distinct molecular geometry and hydrogen-bond-acceptor pattern (PSA 40.86 Ų) versus its isomers . This influences intermolecular packing in the solid state, making the compound a candidate for co-crystal engineering, polymorph screening, and studies of halogen-bonding interactions involving the trifluoromethyl group. Researchers can exploit these subtle differences to design crystalline materials with tailored melting behavior or solubility profiles [1].

Distillation Purification Process

The +20.7°C boiling point advantage of the target compound over the metaflumizone ketone isomer provides a tangible operational window for separation by fractional distillation . In process chemistry settings where mixed isomer streams are generated, this property can be used to design energy-efficient purification cascades, reducing reliance on chromatographic methods and lowering overall production costs for the desired 3-cyano-4'-trifluoromethyl isomer [1].

Technical Documentation Hub

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